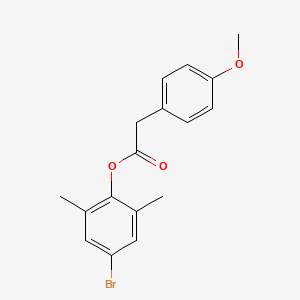![molecular formula C15H13FN4S B5763400 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole, also known as ABT-199 or Venetoclax, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that regulates cell death and survival. ABT-199 has been developed as a targeted therapy for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Wirkmechanismus
BCL-2 is an anti-apoptotic protein that prevents programmed cell death by inhibiting the activity of pro-apoptotic proteins. 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole selectively binds to the hydrophobic groove of BCL-2 protein and inhibits its function, leading to the activation of pro-apoptotic proteins and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression. In addition, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been found to have minimal toxicity in normal cells and tissues. However, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been associated with some adverse effects, such as neutropenia, thrombocytopenia, and gastrointestinal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has several advantages for lab experiments, including its high selectivity for BCL-2 protein, potent anti-tumor activity, and synergistic effects with other chemotherapeutic agents. However, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has some limitations, such as its low solubility in aqueous solutions and its potential for drug resistance.
Zukünftige Richtungen
For 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole research include the development of new formulations to improve its solubility and bioavailability, the identification of biomarkers to predict response to 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole therapy, and the exploration of its potential for combination therapy with other targeted agents. In addition, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
In conclusion, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole is a promising targeted therapy for the treatment of CLL and AML. Its selective inhibition of BCL-2 protein and potent anti-tumor activity make it a valuable addition to the arsenal of cancer therapies. Ongoing research is needed to further optimize its use and to explore its potential for other types of cancer.
Synthesemethoden
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, 5-(2-fluorobenzylthio)-1H-tetrazole, which is then coupled with 4-methylphenylboronic acid to form 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been extensively studied in preclinical and clinical trials for the treatment of CLL and AML. In vitro studies have shown that 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole induces apoptosis in cancer cells by selectively binding to BCL-2 protein and inhibiting its anti-apoptotic function. 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has also been found to have synergistic effects when combined with other chemotherapeutic agents, such as rituximab and idarubicin. In clinical trials, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has shown promising results in patients with relapsed or refractory CLL and AML.
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c1-11-6-8-13(9-7-11)20-15(17-18-19-20)21-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNAZGPTDMTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B5763324.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)
![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)

![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)